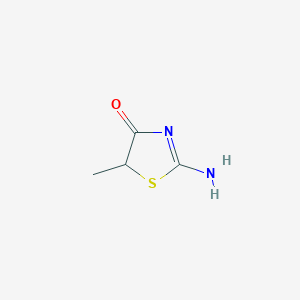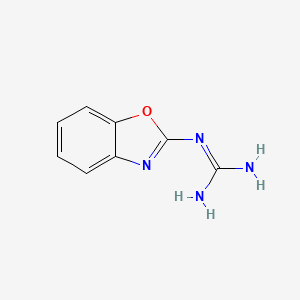
1-Pyrrolidinebutanenitrile
Vue d'ensemble
Description
1-Pyrrolidinebutanenitrile (1-PBN) is a cyclic nitrile compound that is widely used in laboratory experiments due to its versatility and ease of synthesis. It is a colorless liquid with a pungent odor, and is structurally similar to other nitriles such as acrylonitrile and propionitrile. 1-PBN has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in reaction kinetics, and as a probe for studying enzyme-catalyzed reactions. In addition, 1-PBN is also used in biochemical and physiological studies, as its structure and reactivity make it an ideal tool for probing the effects of nitrile compounds on biological systems.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques: 1-Pyrrolidinebutanenitrile is a key intermediate in synthesizing neurological disorder therapeutics, including those for Parkinson’s and Alzheimer’s diseases. It is also an industrial precursor to pyrrolidine and pyrroline. An improved synthesis method using Co(II) catalysis or a modified Staudinger reduction has been developed, indicating the compound's significance in pharmaceutical manufacturing (Capon et al., 2020).
Biological and Medicinal Research
Metabolic Studies
The compound has been studied in the context of metabolic transformations, such as the conversion of delta 1-pyrroline to 4-aminobutanoic acid and 2-pyrrolidinone in rabbit liver preparations. This highlights its role in understanding metabolic pathways and potential therapeutic implications (Callery et al., 1980).
Novel Drug Development
Research on new pyrrole derivatives, designed as chemical analogs of 1,4-dihydropyridines drugs, suggests potential applications in developing new calcium channel blockers. This indicates the role of this compound derivatives in creating new pharmaceuticals with biological activity and low acute toxicity (Ivan et al., 2021).
Pharmaceutical Synthesis
The compound is used in the construction of functionalized pyrrolidine rings, which are common in pharmaceutical candidates and natural compounds. This showcases its utility in creating diverse polyfunctional structures for medicinal applications (En et al., 2014).
Applications in Chemistry and Material Science
- Chemical Stability and Reactivity: Research on the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in various solvents, including ionic liquids, illustrates its potential in chemical synthesis and material science. The findings suggest applications in developingnew substances and efficient reaction environments (Velázquez et al., 2010).
Polymer Science
The use of 1-methyl-2-pyrrolidinone as an electron-pair donor in polymerization processes, particularly for the creation of living α,ω-bis(t-chloro)polyisobutylene, highlights its importance in advanced polymer synthesis. This underscores its role in the development of new polymeric materials (Pratap & Heller, 1992).
Cycloaddition Reactions in Organic Synthesis
The study of [3+2] cycloaddition reactions involving pyrrolidines demonstrates their significance in organic synthesis. Such reactions are essential for producing industrially and medicinally relevant heterocyclic compounds, indicating the broader applicability of this compound derivatives in chemical manufacturing (Żmigrodzka et al., 2022).
Safety and Hazards
Orientations Futures
While the exact future directions for 1-Pyrrolidinebutanenitrile are not specified in the search results, pyrrolidine compounds are of great interest in drug discovery due to their wide range of pharmacological activities . They are seen as a versatile scaffold for the development of novel biologically active compounds .
Propriétés
IUPAC Name |
4-pyrrolidin-1-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h1-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDDDHPYSNZBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189035 | |
| Record name | 1-Pyrrolidinebutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35543-25-0 | |
| Record name | 1-Pyrrolidinebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35543-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinebutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035543250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinebutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-pyrrolidin-1-ylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1330095.png)







